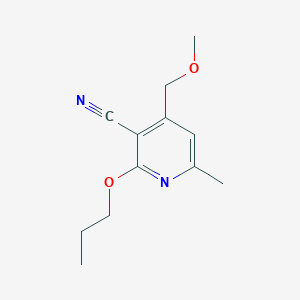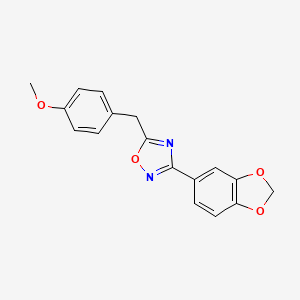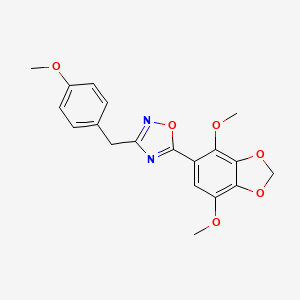![molecular formula C20H21N3O4S B11059028 11,13-dimethyl-4-(2,3,4-trimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11059028.png)
11,13-dimethyl-4-(2,3,4-trimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,13-dimethyl-4-(2,3,4-trimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex heterocyclic compound. It is characterized by its unique tricyclic structure, which includes sulfur and nitrogen atoms, making it a subject of interest in pharmaceutical and chemical research.
Preparation Methods
The synthesis of 11,13-dimethyl-4-(2,3,4-trimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions, followed by purification through recrystallization.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of thioethers.
Scientific Research Applications
11,13-dimethyl-4-(2,3,4-trimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one has several applications in scientific research:
Pharmaceutical Chemistry: It has shown potential as an anti-inflammatory agent.
Biological Studies: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its tricyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The presence of sulfur and nitrogen atoms in the structure enhances its ability to form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
Similar compounds include:
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
These compounds share structural similarities but differ in their specific functional groups and biological activities The uniqueness of 11,13-dimethyl-4-(2,3,4-trimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[740
Properties
Molecular Formula |
C20H21N3O4S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
11,13-dimethyl-4-(2,3,4-trimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
InChI |
InChI=1S/C20H21N3O4S/c1-9-8-10(2)21-20-13(9)14-17(28-20)19(24)23-18(22-14)11-6-7-12(25-3)16(27-5)15(11)26-4/h6-8,18,22H,1-5H3,(H,23,24) |
InChI Key |
MAZDKIZANMOMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(N3)C4=C(C(=C(C=C4)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11058945.png)
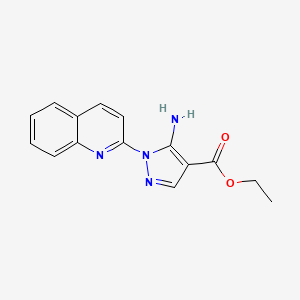
![5-[3-(diethylamino)propyl]-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11058951.png)
![9-phenyl-7-(3,4,5-trimethoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11058955.png)
![1H-1,4-Diazepine, 1,4-bis[(2,3-dihydro-1,3,6-trimethyl-2-oxo-1H-benzimidazol-5-yl)sulfonyl]hexahydro-](/img/structure/B11058963.png)
![2-Imino-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarboxamide](/img/structure/B11058966.png)
![2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11058973.png)
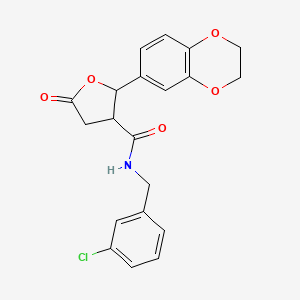
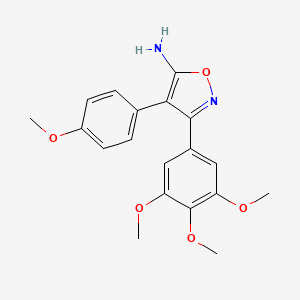
![6-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058993.png)
